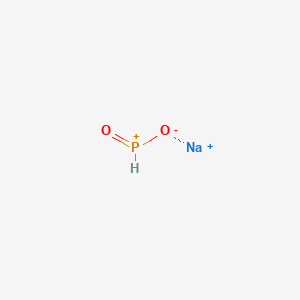

sodium;oxido(oxo)phosphanium

Description

Contextualization within Modern Phosphorus Chemistry

Phosphorus chemistry is a vast and dynamic field, owing to the element's ability to exist in multiple oxidation states (−3, +3, and +5 being the most common) and form a wide variety of compounds with diverse structures and reactivity. wikipedia.orgwikipedia.org Modern phosphorus chemistry encompasses research into organophosphorus compounds, polyphosphorus systems, and materials with unique electronic, optical, or catalytic properties. unige.chresearchgate.net These compounds are integral to numerous applications, including pharmaceuticals, agriculture, and materials science, where they function as flame retardants, catalysts, and chelating agents. researchgate.netnih.gov

Within this broad context, sodium;oxido(oxo)phosphanium (sodium hypophosphite) has carved out a significant niche. It is a key reagent in the synthesis of phosphinates and phosphonates, which are classes of organophosphorus compounds containing direct phosphorus-carbon (P-C) bonds. wikipedia.orgwikipedia.org Its role as a reducing agent is particularly prominent in electroless nickel plating, a process that deposits a uniform layer of nickel-phosphorus alloy onto various substrates, enhancing their corrosion resistance and hardness. atamanchemicals.comwikipedia.org Furthermore, its use as a phosphorus source is central to the development of advanced materials, such as P-doped carbon nanosheets for batteries and metal-phosphide nanoparticles for catalysis. scispace.comscispace.com Researchers are increasingly exploring its use in palladium-catalyzed coupling reactions to create complex diarylphosphinates, demonstrating its value in constructing new chemical bonds in a more step- and atom-economical fashion. mdpi.com

Systematic Nomenclature and Related Chemical Entities

The nomenclature of phosphorus-containing compounds can be complex, with multiple systems in use. pnas.org The systematic name sodium;oxido(oxo)phosphanium is derived from IUPAC nomenclature rules. nih.govpharmacompass.com However, it is more frequently referred to by its common names, sodium hypophosphite or sodium phosphinate . sigmaaldrich.comwikipedia.org The term "phosphinate" is preferred by IUPAC for compounds derived from hypophosphorous acid, though "hypophosphite" is widely used for its inorganic salts. wikipedia.org

The compound is structurally related to other phosphorus oxoacids and their derivatives. Understanding these related entities helps to contextualize its chemistry. For instance, phosphonates are derived from phosphonic acid and contain a C-PO(OR)₂ group, while phosphates are esters of phosphoric acid. wikipedia.orgwikipedia.org The defining feature of phosphinates and their parent acid is the presence of two direct P-H bonds, which are crucial to their reducing properties.

Below is a table detailing the various identifiers for this compound.

| Identifier Type | Value |

| Systematic Name | sodium;oxido(oxo)phosphanium nih.govpharmacompass.com |

| Common Names | Sodium hypophosphite sigmaaldrich.com, Sodium phosphinate atamanchemicals.com, Sodium hydrophosphite atamanchemicals.com |

| Synonyms | Phosphinic acid, sodium salt atamanchemicals.com, Monosodium hypophosphite atamanchemicals.com |

| Molecular Formula | NaH₂PO₂ (anhydrous) nih.gov, NaH₂PO₂·H₂O (monohydrate) atamanchemicals.com |

| CAS Number | 7681-53-0 (anhydrous) nih.gov, 10039-56-2 (monohydrate) nih.gov |

| InChI Key | NQXGLOVMOABDLI-UHFFFAOYSA-N nih.gov |

| SMILES | [Na+].[O-][PH+]=O nih.gov |

Historical Development and Scholarly Evolution of Understanding

The history of sodium;oxido(oxo)phosphanium is intrinsically linked to the broader history of phosphorus chemistry. The element phosphorus was discovered in the 17th century, but the systematic study of its compounds began much later. rsc.org The synthesis of organophosphorus compounds, particularly those with a direct carbon-phosphorus bond, marked a significant milestone in the 19th century. mdpi.com The preparation of hypophosphite salts, such as calcium hypophosphite, was achieved by heating white phosphorus with aqueous alkali. wikipedia.org

Initially, the applications of sodium hypophosphite were limited. However, its utility grew with the development of industrial chemical processes in the 20th century. A major breakthrough was the discovery of its effectiveness as a reducing agent in electroless nickel plating. wikipedia.org This application remains a significant industrial use today. atamanchemicals.com

In recent decades, the scholarly understanding and application of sodium hypophosphite have evolved dramatically. Advanced research has repositioned it from a bulk industrial chemical to a sophisticated reagent in organic synthesis and materials science. mdpi.comnih.gov It is now recognized as a versatile precursor for creating P-stereogenic compounds, which are vital in asymmetric catalysis. rsc.org Its role in radical reactions to form novel organophosphorus structures, such as 1,1-bis-H-phosphinates, has opened new avenues for synthesizing biologically important bisphosphonates. nih.gov Moreover, its adoption as a "green" phosphorus source in palladium-catalyzed cross-coupling reactions highlights a modern trend towards more sustainable chemical synthesis. mdpi.com This evolution reflects a deeper understanding of its reactivity and a broader appreciation for its potential in creating complex, high-value molecules and materials.

A summary of key historical developments is presented in the table below.

| Era | Key Development | Significance |

| 19th Century | Synthesis of the first compounds with a direct P-C bond. mdpi.com | Laid the foundation for organophosphorus chemistry. |

| Early 20th Century | Industrial production methods for hypophosphites developed. wikipedia.org | Made the compound widely available for industrial use. |

| Mid-20th Century | Development of electroless nickel plating using sodium hypophosphite. wikipedia.org | Established a major, long-standing industrial application. |

| Late 20th Century | Use in the synthesis of P-stereogenic compounds via phosphinate intermediates. rsc.org | Enabled the creation of chiral phosphine (B1218219) ligands for asymmetric catalysis. |

| 21st Century | Application in radical additions and palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov | Established sodium hypophosphite as a versatile and "green" reagent in advanced organic synthesis. |

| 21st Century | Use as a phosphorus source for advanced materials (e.g., P-doped nanoparticles, battery anodes). scispace.comscispace.com | Expanded its application into cutting-edge materials science and nanotechnology. |

Properties

IUPAC Name |

sodium;oxido(oxo)phosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO2P/c;1-3-2/h;3H/q+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXGLOVMOABDLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][PH+]=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO2P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10039-56-2 (monohydrate) | |

| Record name | Sodium hypophosphite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30873901 | |

| Record name | Sodium phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.970 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid | |

| Record name | Phosphinic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7681-53-0 | |

| Record name | Sodium hypophosphite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways of Sodium;oxido Oxo Phosphanium

Industrial-Scale Synthetic Routes and Process Chemistry

The primary industrial production of sodium hypophosphite relies on the reaction of elemental white phosphorus with an alkaline medium. altichem.com This process is designed for large-scale manufacturing, focusing on cost-effectiveness and high throughput.

Reaction of White Phosphorus with Alkaline Media

P₄ + 3NaOH + 3H₂O → 3NaH₂PO₂ + PH₃

In this process, a slurry of calcium hydroxide (B78521) (lime) is often used in conjunction with sodium hydroxide. altichem.comguidechem.com The reaction is typically conducted in an inert atmosphere to safely manage the highly toxic and pyrophoric phosphine (B1218219) (PH₃) gas produced as a byproduct. sciencemadness.orgwikipedia.org The temperature is generally maintained between 40 and 100°C. guidechem.comgoogle.com

The process involves several key stages:

Batching: An aqueous solution of quicklime (B73336) (calcium oxide), liquid alkali (sodium hydroxide), and water is prepared and charged into a reactor. guidechem.comgoogle.com

Reaction: White phosphorus is added to the heated alkaline slurry, initiating the reaction. guidechem.com

Filtration: The resulting mixture is filtered to remove insoluble byproducts, such as calcium phosphite (B83602). guidechem.comgoogle.com

Purification & Concentration: The filtrate, containing the sodium hypophosphite solution, undergoes concentration and purification steps to yield the final product. guidechem.com

Process Optimization for Product Purity and Yield

Optimizing the industrial synthesis of sodium hypophosphite is a key focus for manufacturers to enhance efficiency and product quality. Key areas of optimization include adjusting reagent ratios, managing reaction conditions, and improving purification methods. kpi.kharkov.ua

Improving Reaction Yield: One patented method to improve yields involves reacting elemental phosphorus with aqueous sodium hydroxide in the presence of excess solid calcium hydroxide. This strategy is designed to convert the majority of phosphite ions, a common byproduct, into insoluble calcium phosphite, which can be easily removed by filtration. google.com Increasing the amount of yellow phosphorus charged per batch (e.g., from 90-100 kg to 150 kg) has also been shown to significantly improve the output rate of a single equipment setup. google.com

Enhancing Product Purity: After the primary reaction, the solution contains residual calcium ions and excess hydroxide. A multi-step purification process is employed:

Neutralization: Phosphoric acid or an acid phosphate (B84403) salt is added to the solution to neutralize excess hydroxide ions and adjust the pH to between 6.5 and 7.0. This also precipitates dissolved calcium as insoluble calcium phosphate. google.com

Filtration: The precipitated calcium phosphate is separated from the solution. google.com

Ion Exchange: The neutralized solution is then passed through a cation exchange resin bearing sodium ions. This step effectively removes any remaining calcium ions, exchanging them for sodium ions to ensure a high-purity sodium hypophosphite solution. google.com

| Parameter | Condition/Method | Purpose | Reference |

|---|---|---|---|

| Primary Reactants | White Phosphorus (P₄), Sodium Hydroxide (NaOH), Calcium Hydroxide | Main reaction for NaH₂PO₂ formation | altichem.comsciencemadness.org |

| Reaction Temperature | 40-100 °C | Control reaction rate and product formation | guidechem.comgoogle.com |

| Atmosphere | Inert (e.g., using steam to displace air) | Safety, prevents ignition of phosphine byproduct | sciencemadness.orggoogle.com |

| pH Adjustment | Addition of phosphoric acid or acid phosphate salt to pH 6.5-7.0 | Neutralize excess alkali, precipitate calcium ions | google.com |

| Purification | Ion exchange chromatography | Remove residual calcium ions for high purity | google.com |

Laboratory-Scale Preparative Approaches

In a laboratory setting, sodium hypophosphite can be prepared through methods that offer greater control over purity, albeit at a smaller scale.

Derivatization from Hypophosphorous Acid

A straightforward and common laboratory method for preparing sodium hypophosphite is the neutralization of its parent acid, hypophosphorous acid (H₃PO₂), with a sodium base. google.com Hypophosphorous acid itself can be produced from sodium hypophosphite via methods like ion exchange or electrodialytic water splitting. google.com

The synthesis involves the simple acid-base reaction:

H₃PO₂ + NaOH → NaH₂PO₂ + H₂O

This method is highly efficient and yields a pure product, as the only byproduct is water, which can be easily removed by evaporation. The reaction is typically performed in an aqueous solution.

Novel Syntheses of Phosphinate Derivatives

Research into organophosphorus chemistry has led to the development of novel and more versatile methods for synthesizing phosphinates, the class of compounds to which sodium hypophosphite belongs. While not always directly targeting sodium hypophosphite, these methods expand the toolkit for creating P-O bonds.

One innovative approach involves the selective substitution of phosphoryl chloride (POCl₃) with organometallic reagents. This strategy allows for a directed synthesis that can form either a phosphinate or a phosphonate (B1237965) by carefully choosing the reagents and reaction conditions. solvomet.eu This provides a more general and versatile procedure than traditional methods. solvomet.eu

Other modern techniques focus on "greener" approaches, avoiding the use of phosphorus chlorides. These include:

Microwave-assisted direct esterification: This method directly reacts phosphinic acids with alcohols. researchgate.net

Direct phosphorylation: A mild and scalable method has been developed for the direct reaction between compounds with a P(O)H group and alcohols to form phosphinates with yields up to 98%. researchgate.net

These novel routes are significant for synthesizing a broad range of phosphinate derivatives, including those with long alkyl chains, which are useful in applications like solvent extraction. solvomet.eu

Mechanistic Investigations of Synthesis Reactions

The reaction of white phosphorus (P₄) in an alkaline medium is a complex disproportionation process. The tetrahedral P₄ molecule is the starting point, and the reaction proceeds through the cleavage of its P-P bonds. wikipedia.org In the basic solution, hydroxide ions attack the phosphorus atoms, leading to a series of intermediates.

Detailed mechanistic studies suggest the reaction involves several steps:

Nucleophilic attack by hydroxide ions on the P₄ tetrahedron.

Cleavage of P-P bonds and formation of various phosphorus oxyacid intermediates.

Spontaneous disproportionation of white phosphorus in the basic medium to form phosphine and a mixture of phosphorus oxyacid salts, primarily hypophosphite and phosphite. wikipedia.org

The formation of phosphite (HPO₃²⁻) as a byproduct is a key challenge in the industrial process. Optimizing conditions to favor the formation of hypophosphite over phosphite is essential for maximizing the yield of the desired product. kpi.kharkov.ua The use of calcium hydroxide helps to selectively remove the phosphite from the reaction mixture as the less soluble calcium phosphite. google.com

| Method | Scale | Starting Materials | Key Features | Primary Byproduct |

|---|---|---|---|---|

| Reaction of P₄ with Alkali | Industrial | White Phosphorus, NaOH, Ca(OH)₂ | Cost-effective for large scale; complex purification | Phosphine (PH₃), Calcium Phosphite |

| Derivatization from H₃PO₂ | Laboratory | Hypophosphorous Acid, NaOH | High purity, simple reaction | Water (H₂O) |

| Novel Phosphinate Syntheses | Laboratory/Research | POCl₃, Phosphinic Acids, Alcohols | Versatile, "greener" options, good for derivatives | Varies with specific reaction |

Electron Transfer and Redox Mechanisms in Formation

The formation of sodium;oxido(oxo)phosphanium is fundamentally governed by redox chemistry, where electron transfer processes are paramount. Its primary role in many applications is that of a potent reducing agent, a characteristic derived from the low oxidation state of phosphorus (+1). wikipedia.orgmdpi.com

One industrial synthesis method involves the reaction of elemental white phosphorus (P₄) with an aqueous solution of sodium hydroxide. google.com This process is a classic example of a disproportionation reaction, where the phosphorus is simultaneously oxidized and reduced. In this complex redox reaction, phosphorus atoms are converted to both hypophosphite (oxidation state +1) and phosphine gas (oxidation state -3). The reaction is typically conducted at elevated temperatures (70-100 °C) in an inert atmosphere to yield an aqueous solution of sodium hypophosphite. google.com

The role of sodium hypophosphite as a reducing agent, and therefore an electron donor, is central to its utility. A major industrial application is in electroless nickel plating, where it reduces nickel ions from a solution to deposit a nickel-phosphorus alloy film onto a substrate. wikipedia.org This process relies on the catalytic dehydrogenation of the hypophosphite ion on the substrate surface, which releases electrons that reduce the Ni²⁺ ions to metallic nickel. Similarly, it has been used for the catalytic reduction of other noble metal salts. researchgate.net

Furthermore, the formation of new organophosphorus compounds from sodium hypophosphite can proceed through radical-mediated redox mechanisms. For instance, the addition of sodium hypophosphite to terminal alkynes can be initiated by a trialkylborane and air to form 1-alkyl-1,1-bis-H-phosphinates. nih.gov This reaction proceeds under mild, room temperature conditions and is understood to involve a radical chain mechanism, highlighting a non-ionic electron transfer pathway. nih.gov

| Redox Process | Reactant(s) | Role of Phosphorus Species | Key Product(s) | Mechanism Type | Reference |

|---|---|---|---|---|---|

| Synthesis from Elemental Phosphorus | P₄, NaOH, H₂O | Simultaneously Oxidized and Reduced | Sodium Hypophosphite, Phosphine | Disproportionation | google.com |

| Electroless Nickel Plating | Sodium Hypophosphite, Ni²⁺(aq) | Reducing Agent (Electron Donor) | Ni(s), Sodium Phosphite | Catalytic Redox | wikipedia.org |

| Radical Hydrophosphinylation | Sodium Hypophosphite, Terminal Alkyne, Et₃B/air | Radical Precursor | 1-Alkyl-1,1-bis-H-phosphinate | Radical Addition | nih.gov |

| Noble Metal Reduction | Sodium Hypophosphite, Metal Salts (e.g., PtCl₄, PdCl₂) | Reducing Agent | Pt(s), Pd(s) | Catalytic Redox | researchgate.net |

Ligand Exchange and Substitution Pathways in Complex Syntheses

In the synthesis of coordination and organometallic complexes, the phosphinate anion, [H₂PO₂]⁻, can act as a ligand. The incorporation of this ligand into a metal's coordination sphere typically occurs through ligand exchange or substitution reactions, where a pre-existing ligand is replaced by the incoming phosphinate. chemguide.co.uklibretexts.org These substitution reactions are fundamental to the synthesis of new complexes and can proceed through various mechanistic pathways, primarily categorized as dissociative, associative, or interchange mechanisms. libretexts.org

A dissociative (D) pathway involves an initial, rate-limiting step where the outgoing ligand leaves the metal center, generating a coordinatively unsaturated intermediate. This intermediate then rapidly coordinates with the incoming ligand. uvic.ca This pathway is common for sterically congested complexes.

Conversely, an associative (A) pathway begins with the incoming ligand attacking the metal center to form a higher-coordinate, saturated intermediate. Subsequently, the outgoing ligand is eliminated from this intermediate. researchgate.net This mechanism is typical for complexes that are coordinatively unsaturated or have accessible orbitals on the metal center.

The specific pathway followed depends on several factors, including the nature of the metal ion, the steric and electronic properties of the ligands already attached to the metal, and the incoming ligand itself. uvic.ca While direct studies on the ligand exchange of the oxido(oxo)phosphanium anion are specific to each system, extensive research on analogous ligands like phosphines and oxo-ligands provides significant insight.

For example, studies on phosphine complexes often show that ligand substitution is a key step in their formation and catalytic activity. libretexts.org Competition experiments with various phosphine ligands have demonstrated that both steric hindrance and the electronic donor ability of the phosphine influence substitution outcomes. uvic.ca Similarly, research on bimetallic complexes has shown that bridging oxo ligands can be selectively substituted by other ligands, such as hydroxides or halides, demonstrating the feasibility of replacing oxygen-based ligands within a coordination sphere. nih.govrsc.org These examples suggest that the oxido(oxo)phosphanium ligand could replace labile ligands like water, halides, or nitriles in a metal complex, with the specific mechanism being dictated by the properties of the metallic center and its existing ligand set.

| Substitution Pathway | Description | Key Intermediate | Factors Favoring Pathway | Analogous System Example | Reference |

|---|---|---|---|---|---|

| Dissociative (D) | The outgoing ligand departs first, followed by the coordination of the incoming ligand. | Coordinatively unsaturated (lower coordination number). | Sterically crowded metal center; strong metal-outgoing ligand bond is less important. | Substitution of NCPh in [Ru(η⁵-indenyl)(NCPh)(PPh₃)₂]⁺. | uvic.ca |

| Associative (A) | The incoming ligand binds first, followed by the departure of the outgoing ligand. | Coordinatively saturated (higher coordination number). | Coordinatively unsaturated metal center (e.g., square planar); low steric hindrance. | Ligand exchange at a phosphinidene (B88843) center. | researchgate.net |

| Interchange (I) | A concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. | Transition state involves both incoming and outgoing ligands weakly bound. | Intermediate between pure dissociative and associative pathways. | Many substitutions in octahedral complexes. | libretexts.org |

Advanced Structural Characterization and Spectroscopic Probing of Sodium;oxido Oxo Phosphanium

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for elucidating the molecular structure and bonding characteristics of sodium metaphosphates. These methods provide detailed insights into the atomic arrangement, vibrational modes, and molecular weight of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool for the structural analysis of phosphate (B84403) compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. researchgate.netbham.ac.uk It provides information on the chemical environment of phosphorus atoms within the molecule.

In the case of cyclic sodium metaphosphates, the chemical shift is indicative of the ring size and the symmetry of the phosphate groups. For sodium trimetaphosphate (Na₃P₃O₉), a single sharp peak is observed in the ³¹P NMR spectrum, confirming the presence of chemically equivalent phosphorus atoms in a symmetrical ring structure. researchgate.netbham.ac.uk Commercial sodium hexametaphosphate (SHMP) is often a mixture of various polyphosphate chain lengths and cyclic structures. wikipedia.org Its ³¹P NMR spectrum is consequently more complex, showing signals for end groups and middle groups of linear chains, in addition to signals from cyclic species. researchgate.netbham.ac.uk

| Compound | Peak Identification | Chemical Shift (δ) ppm | Reference |

| Sodium Trimetaphosphate | Trimetaphosphate (t) | ~ -21.0 | researchgate.netbham.ac.uk |

| Sodium Hexametaphosphate (Commercial) | End Groups (e) | ~ -10.0 | researchgate.netbham.ac.uk |

| Middle Groups (m) | ~ -22.0 | researchgate.netbham.ac.uk |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's constituent bonds. These techniques are complementary and offer a comprehensive understanding of the molecular structure.

FT-IR Spectroscopy

FT-IR spectroscopy of sodium metaphosphates reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the P-O and P-O-P bonds within the phosphate rings. The spectrum of sodium trimetaphosphate shows strong bands associated with the asymmetric and symmetric stretching of the PO₂ groups and the P-O-P bridges. scielo.br

Raman Spectroscopy

Raman spectroscopy is also used to probe the vibrational modes of sodium metaphosphates. For amorphous sodium polyphosphate, characteristic peaks are observed that correspond to symmetric and asymmetric stretching of P-O bonds and P-O-P bridges. semanticscholar.orgresearchgate.net

| Technique | Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

| FT-IR | Sodium Trimetaphosphate | ~1296, ~1102 | P=O stretching | scielo.br |

| ~985, ~774 | P-O-P stretching | scielo.br | ||

| Raman | Sodium Polyphosphate (amorphous) | ~1170 | νₐₛ(PO₂) - Asymmetric stretch | semanticscholar.orgresearchgate.net |

| ~1020 | νₛ(PO₂) - Symmetric stretch | semanticscholar.orgresearchgate.net | ||

| ~690 | νₛ(P-O-P) - Symmetric bridge stretch | semanticscholar.orgresearchgate.net | ||

| ~350 | δ(PO₂) - Bending modes | semanticscholar.orgresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and investigating the fragmentation patterns of molecules. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for the analysis of inorganic polyphosphates.

ESI-MS has been successfully applied to the characterization of a mixture of inorganic polyphosphates, including trimetaphosphate. colby.edu The technique allows for the detection of different polyphosphate species without the need for prior separation. colby.edu The mass spectrum of a mixture containing trimetaphosphate shows a signal corresponding to its molecular ion. colby.edu While detailed fragmentation analysis of "sodium;oxido(oxo)phosphanium" as a single entity is not extensively reported, ESI-MS can induce fragmentation at higher nozzle potentials, leading to the appearance of signals from smaller phosphate units. colby.edu This demonstrates the potential of the technique for structural elucidation through controlled fragmentation studies. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another technique that has been used for the analysis of phosphorylated molecules and could be applicable to sodium metaphosphates. phos-tag.comresearchgate.netnih.govnih.govlongdom.org

Advanced Diffraction and Microscopy for Crystalline and Microstructural Analysis

Advanced diffraction and microscopy techniques are essential for determining the long-range order in crystalline materials and for visualizing the microstructure of both crystalline and amorphous forms of sodium metaphosphate.

X-ray Diffraction (XRD) for Bulk Crystal Structure Determination

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement in crystalline solids. For sodium trimetaphosphate hexahydrate (Na₃P₃O₉·6H₂O), XRD analysis has revealed a triclinic crystal structure. researchgate.net The diffraction pattern provides information on the lattice parameters and the positions of the atoms within the unit cell.

Commercial sodium hexametaphosphate is often amorphous or a mixture of different crystalline and amorphous phases, resulting in broad diffraction peaks rather than sharp, well-defined reflections. semanticscholar.orgresearchgate.net However, specific crystalline forms can be prepared, and their XRD patterns can be used for phase identification. researchgate.net

| Compound | Crystal System | Space Group | Reference |

| Sodium Trimetaphosphate Hexahydrate | Triclinic | P̅1 | researchgate.net |

| Sodium Iron Metaphosphate (NaFe(PO₃)₃) | Orthorhombic | P2₁2₁2₁ | nih.govsemanticscholar.org |

Note: Data for NaFe(PO₃)₃ is included as an example of a crystalline metaphosphate structure.

Transmission Electron Microscopy (TEM) for Microstructural Evolution and Phase Transitions

Transmission Electron Microscopy (TEM) is a powerful technique for imaging the microstructure of materials at high resolution. It can be used to observe morphology, crystal defects, and phase distributions. While TEM is a standard technique for the microstructural analysis of many materials, detailed studies focusing specifically on the microstructural evolution and phase transitions of "sodium;oxido(oxo)phosphanium" or its well-defined cyclic forms like sodium trimetaphosphate and hexametaphosphate are not extensively reported in the scientific literature. General applications of electron microscopy in materials science suggest that TEM could be employed to study the particle size and morphology of powdered sodium metaphosphate samples. In principle, high-resolution TEM (HRTEM) could provide insights into the atomic lattice of crystalline forms, and selected area electron diffraction (SAED) could be used to determine the crystal structure of individual nanoparticles or crystallites. However, specific research findings detailing these aspects for sodium metaphosphates are scarce.

Compound Names Table

| IUPAC Name | Common Name(s) |

| sodium;oxido(oxo)phosphanium | Sodium Metaphosphate |

| Trisodium 1,3,5,2,4,6-trioxatriphosphinane-2,4,6-triolate 2,4,6-trioxide | Sodium Trimetaphosphate, STMP, Trisodium metaphosphate |

| Sodium polyphosphate | Sodium Hexametaphosphate (commercial), SHMP, Graham's salt |

| Sodium iron(II) tris(metaphosphate) | Sodium Iron Metaphosphate |

In Situ and Operando Characterization Methodologies

In situ and operando characterization involves the use of analytical techniques to monitor a material's properties in real-time within a controlled environment that mimics its operational or processing conditions. This approach provides a dynamic picture of structural evolution, which is often missed by conventional ex situ methods that analyze the material before and after a process. For sodium metaphosphate, key techniques include Raman spectroscopy, X-ray diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Situ Raman Spectroscopy: Tracking Vibrational Changes with Temperature

In situ Raman spectroscopy, particularly "thermo-Raman" spectroscopy, has proven to be a valuable tool for investigating the structural evolution of sodium metaphosphate glass as a function of temperature. By monitoring the vibrational modes of the phosphate network, researchers can gain insights into the changes occurring at the molecular level during heating and cooling.

Studies have shown that the Raman spectrum of NaPO₃ glass is characterized by prominent bands corresponding to the symmetric stretching of P-O-P bridges in the phosphate chains and the symmetric stretching of non-bridging oxygen atoms (P=O). As the temperature of the glass is increased, subtle but significant changes in these Raman bands are observed, particularly around the glass transition temperature (Tg). These changes are indicative of shifts in the distribution of different structural units, such as phosphate chains and rings of varying lengths.

For instance, the deconvolution of Raman spectra at various temperatures reveals the presence and evolution of different Qⁿ species (where 'n' represents the number of bridging oxygen atoms per phosphate tetrahedron). In NaPO₃ glass, the predominant species is Q², representing phosphate tetrahedra linked into chains. In situ Raman studies can track the relative intensities and positions of bands associated with these Q² units in long chains, large rings, and small rings, providing a detailed picture of the structural rearrangements occurring during thermal processing.

| Raman Shift (cm⁻¹) | Assignment | Structural Information |

|---|---|---|

| ~690 | Symmetric stretch of P-O-P | Corresponds to the bridging oxygen atoms within the phosphate chains (Q² units). |

| ~1170 | Symmetric stretch of non-bridging P=O | Relates to the terminal oxygen atoms in the phosphate tetrahedra (Q² units). |

| ~1280 | Asymmetric stretch of non-bridging P=O | Provides further information on the environment of the terminal oxygen atoms. |

Operando X-ray Diffraction: Monitoring Crystallization Kinetics

Operando X-ray diffraction (XRD) is a powerful technique for studying the kinetics of phase transformations, such as the crystallization (devitrification) of sodium metaphosphate glass. By continuously collecting XRD patterns as the material is heated, it is possible to identify the crystalline phases that form and to quantify the rate of crystallization.

Research on the devitrification of NaPO₃ glass has utilized a combination of Differential Thermal Analysis (DTA) and XRD to elucidate the crystallization mechanism. These studies have determined that the crystallization is predominantly a surface-driven process. While not always strictly "operando" in the sense of a single, continuous experiment, time-resolved XRD measurements at isothermal conditions have allowed for the determination of key kinetic parameters.

The Avrami exponent (n), derived from the analysis of the crystalline fraction as a function of time, provides insights into the nucleation and growth mechanism. For NaPO₃, the values obtained from XRD data are consistent with a surface crystallization model. Furthermore, these in situ XRD studies have revealed the formation of intermediate crystalline phases, such as sodium triphosphate (Na₅P₃O₁₀), at lower temperatures before the main crystallization of NaPO₃.

| Parameter | Value | Significance |

|---|---|---|

| Avrami Exponent (n) | ~1.0 - 1.5 | Suggests a diffusion-controlled growth from a constant number of nuclei, consistent with surface crystallization. |

| Activation Energy (Ea) | Varies with methodology | Represents the energy barrier for the crystal growth process. |

Real-Time NMR Spectroscopy: A Window into Polymerization

While direct operando NMR studies on the polymerization of sodium metaphosphate are not extensively reported, the application of real-time ³¹P NMR to other phosphate-containing systems demonstrates the potential of this technique. Real-time NMR can monitor the chemical environment of the phosphorus nuclei as small molecules polymerize into longer chains.

For polyphosphoesters, real-time ³¹P NMR spectroscopy has been successfully employed to follow the kinetics of ring-opening polymerization. This technique allows for the direct observation of the consumption of monomer and the formation of polymer, providing detailed information on reaction rates and mechanisms. Given that sodium metaphosphate exists as long polyphosphate chains, understanding the dynamics of their formation and rearrangement in the molten state is crucial. In situ high-temperature ³¹P NMR could, in principle, provide valuable data on the distribution of chain lengths and the interconnectivity of the phosphate network in molten NaPO₃.

The chemical shifts in ³¹P NMR are sensitive to the local structure, allowing for the differentiation of phosphorus in different Qⁿ species. This capability would be invaluable for tracking the polymerization or depolymerization of sodium metaphosphate under various conditions.

Computational and Theoretical Chemistry Studies of Sodium;oxido Oxo Phosphanium

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing detailed insights into the structure and dynamics of sodium metaphosphate, particularly in its amorphous (glass) state. In MD, the classical equations of motion are solved for a system of atoms, allowing researchers to observe conformational changes and structural organization over time.

Simulations of sodium metaphosphate glass consistently show that its short-range structure is dominated by long, linear chains of interconnected PO₄ tetrahedral units. These simulations allow for the calculation of structural properties like pair distribution functions and bond angle distributions, which can be validated against experimental data from techniques like X-ray diffraction.

Key findings from MD simulations include the determination of coordination numbers and interatomic distances. For instance, the Na-O mean coordination number has been found to be approximately 5. The simulations also reveal two distinct phosphorus-oxygen bond distances, corresponding to bridging and non-bridging oxygen atoms, and provide distributions for key bond angles that define the polymer chain's structure. mdpi.com

| Structural Parameter | Value from MD Simulations | Reference |

|---|---|---|

| Phosphate (B84403) Backbone | Long linear chains of PO₄ tetrahedra | |

| Na-O Coordination Number | ~5 | |

| P-O-P Bond Angle Peak | ~146.7° | mdpi.com |

| O-P-O Bond Angle Peak | ~108.9° | mdpi.com |

Theoretical Modeling of Reaction Pathways and Energetics

Theoretical modeling is crucial for understanding the mechanisms of chemical reactions involving sodium metaphosphate. By mapping the potential energy surface that connects reactants to products, computational methods can identify transition states and calculate the energy barriers that govern reaction rates.

Transition state theory provides a framework for understanding reaction rates by focusing on the properties of the "transition state," which is the highest energy point along the minimum energy path connecting reactants and products. ucsb.edu Locating this saddle point on the potential energy surface is a primary goal of theoretical reaction modeling. ucsb.edunih.gov

While specific studies on the transition states of catalytic or reductive reactions involving sodium metaphosphate are not extensively detailed in the literature, the principles of such analyses are well-established. DFT is a common tool for investigating reaction mechanisms, including nucleophilic substitution, cycloadditions, and catalytic cycles. For phosphate chemistry, theoretical studies on model systems, such as RNA transphosphorylation, have characterized associative mechanisms with pentavalent phosphorane intermediates and identified the corresponding transition states for nucleophilic attack and leaving group departure.

In the context of sodium metaphosphate, theoretical modeling could be applied to:

Catalytic Processes: Elucidating the mechanism by which polyphosphate surfaces might catalyze reactions, such as hydrolysis or condensation. This would involve identifying adsorbed reactant complexes, transition states, and product states.

Reductive/Conductive Processes: Modeling the energetics of electron transfer or ion transport. For instance, in related metaphosphate materials, the conduction mechanism has been described by the Correlated Barrier Hopping (CBH) model, which involves charge transport across an energy barrier. mdpi.com Computational modeling can calculate these barriers and map out plausible ion conduction pathways within the material's structure. mdpi.com

Solvent Effects on Reactivity and Molecular Interactions

Computational chemistry provides powerful tools to understand how a solvent can dramatically alter the behavior of a solute. For a small, charged species like the metaphosphate anion, solvent interactions are paramount in determining its structure, stability, and reactivity. The influence of the solvent is primarily modeled using two main approaches: implicit and explicit solvent models. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to capture bulk electrostatic effects. dntb.gov.ua Explicit solvent models, on the other hand, involve including a specific number of individual solvent molecules around the solute in the calculation. nih.govnih.gov This approach is more computationally intensive but can capture specific short-range interactions like hydrogen bonding, which are often crucial for accurate descriptions. nih.govrsc.org

Ab initio molecular dynamics (AIMD) simulations, which treat the electrons quantum mechanically, have been instrumental in revealing the detailed structure and dynamics of the solvation shells around phosphate ions in water. researchgate.net These studies show that water molecules arrange in distinct hydration layers, forming strong hydrogen bonds with the oxygen atoms of the phosphate group. researchgate.net The strength and geometry of these hydrogen bonds significantly influence the electronic structure and, consequently, the reactivity of the anion.

For instance, computational studies on the deprotonation of phosphate monoanions have demonstrated that gas-phase calculations are insufficient to reproduce experimental observations in aqueous solution. nih.gov The inclusion of explicit water molecules in the first solvation shells substantially improves the accuracy of calculated properties by accounting for strong solute-solvent interactions and solvent-coupled vibrational modes. nih.gov In the case of the metaphosphate anion, a polar protic solvent like water would be expected to stabilize the molecule through hydrogen bonding, thereby influencing its reactivity in, for example, nucleophilic attack or hydrolysis reactions. The choice of the density functional and the inclusion of dispersion corrections in DFT calculations have also been shown to significantly affect the simulated structure and dynamics of solvated ions. researchgate.net

| Modeling Approach | Description | Key Advantages | Relevant Findings for Phosphate-like Species |

|---|---|---|---|

| Implicit Solvent Models (e.g., PCM) | The solvent is represented as a continuous medium with a specific dielectric constant. | Computationally efficient; good for capturing bulk electrostatic effects. | Useful for initial assessments of solvation energies. dntb.gov.ua |

| Explicit Solvent Models | A specific number of individual solvent molecules are included in the simulation. | Captures specific, short-range interactions like hydrogen bonding. nih.govnih.gov | Crucial for accurately modeling the properties of phosphate deprotonation in water. nih.gov |

| Hybrid Implicit-Explicit Models | Combines an explicit treatment of the first solvation shell with a continuum model for the bulk solvent. | Balances computational cost and accuracy by focusing on the most critical solvent interactions. | Effective for studying species where specific hydrogen bonds are key, as shown for photoacids. rsc.org |

| Ab Initio Molecular Dynamics (AIMD) | Simulates the motion of atoms and molecules while calculating the electronic structure on-the-fly. | Provides a detailed, dynamic picture of the solute and its immediate solvent environment. | Reveals the structure and dynamics of hydration shells around the phosphate ion. researchgate.net |

Reaction Thermodynamics and Kinetics from Computational Models

A pertinent example is the theoretical study of the hydration of metaphosphoric acid (HPO₃) to form phosphoric acid (H₃PO₄), a reaction of fundamental importance. researchgate.net This study, using Møller-Plesset perturbation theory (MP2), investigated the reaction mechanism with the inclusion of one, two, and three explicit water molecules, as well as a PCM to account for bulk solvent effects. researchgate.net

The computational results showed that the reaction proceeds via a concerted mechanism where water molecules play a direct role in the proton transfer and the nucleophilic attack on the phosphorus atom. A key finding was the significant cooperative effect of the water molecules; the inclusion of more water molecules in the model led to a substantial decrease in the activation energy barrier by about 50 kJ/mol. researchgate.net This highlights the role of the solvent not just as a passive medium but as an active participant in the reaction mechanism.

The study also employed conceptual DFT tools, such as the analysis of the reaction force and the reaction electronic flux, to gain deeper insights into the electronic changes occurring during the reaction. researchgate.net This analysis revealed that the primary electronic rearrangements happen in the vicinity of the transition state. researchgate.net Such detailed mechanistic information is difficult to obtain through experimental means alone and showcases the power of computational chemistry in understanding reaction thermodynamics and kinetics at a molecular level.

| Reaction System | Computational Level | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

|---|---|---|---|

| HPO₃ + 1 H₂O | MP2/6-31+G(d,p) with PCM | Data not specified | Data not specified |

| HPO₃ + 2 H₂O | MP2/6-31+G(d,p) with PCM | ~50 kJ/mol lower than with one water molecule | Data not specified |

| HPO₃ + 3 H₂O | MP2/6-31+G(d,p) with PCM | Data not specified | Data not specified |

Note: The original study emphasized the relative drop in the activation barrier rather than providing absolute values for each specific system in the abstract.

Reaction Chemistry and Mechanistic Applications of Sodium;oxido Oxo Phosphanium As a Chemical Reagent

Principles and Mechanisms of Reductive Action

The reductive power of sodium hypophosphite is central to its chemical applications. It participates in reactions through distinct mechanisms, primarily involving the transfer of hydrogen or electrons to a substrate.

Sodium hypophosphite is an effective hydrogen donor, particularly in metal-catalyzed transfer hydrogenation reactions. researchgate.net This process involves the use of molecules like formic acid or isopropanol (B130326) to transfer hydrogen to a substrate, and sodium hypophosphite serves as an excellent source for generating the necessary hydrogen. researchgate.netwikipedia.org The mechanism often involves the catalytic interaction between water and the hypophosphite ion on a metal catalyst surface, such as ruthenium, palladium, or nickel. researchgate.netnih.gov

The hypophosphite ion, which has a distorted tetrahedral structure, adsorbs onto the catalyst surface. nih.gov This interaction weakens a P-H bond, leading to its cleavage. nih.gov A hydroxide (B78521) ion from the surrounding water then replaces the hydrogen atom, converting the hypophosphite to phosphite (B83602). nih.gov This sequence of events generates electrons, protons, and atomic hydrogen, which then combine to form molecular hydrogen, the active reducing species in transfer hydrogenation. nih.gov This method is used for the reduction of various organic functional groups, including aldehydes, ketones, and imines. researchgate.netwikipedia.org

Table 1: Catalysts Used in Transfer Hydrogenation with Sodium Hypophosphite

| Catalyst | Substrate Type | Reference |

|---|---|---|

| Palladium (Pd) | Organohalides, alkenes, alkynes, nitro compounds | researchgate.net |

| Nickel (Ni) | Aldehydes, ketones | researchgate.net |

| Ruthenium (Ru) | Ketones | researchgate.net |

The primary industrial application of sodium hypophosphite is as a reducing agent in electroless nickel plating. wikipedia.org This autocatalytic process allows for the deposition of a uniform nickel-phosphorus alloy film onto various substrates, including metals and plastics, without the need for an external electrical current. wikipedia.orgadvancedplatingtech.comseacole.com The resulting coating provides excellent corrosion and wear resistance. metrohm.com

The mechanism of electroless nickel-phosphorus (Ni-P) plating is a complex electrochemical process. ias.ac.in The fundamental reactions occurring at the catalytic surface are as follows:

Oxidation of Hypophosphite: The hypophosphite ion is oxidized on the catalytic surface, releasing electrons. H₂PO₂⁻ + H₂O → H₂PO₃⁻ + 2H⁺ + 2e⁻

Reduction of Nickel Ions: The released electrons reduce nickel ions from the plating bath to metallic nickel, which deposits on the substrate. Ni²⁺ + 2e⁻ → Ni(s)

Formation of Phosphorus: A side reaction involves the reduction of hypophosphite to elemental phosphorus, which is co-deposited with the nickel, forming the Ni-P alloy. tau.ac.il H₂PO₂⁻ + 2H⁺ + e⁻ → P(s) + 2H₂O

Hydrogen Evolution: Some electrons also react with protons to produce hydrogen gas. 2H⁺ + 2e⁻ → H₂(g)

The deposition process is autocatalytic because the freshly deposited nickel layer itself acts as a catalyst for the ongoing reduction of nickel ions. advancedplatingtech.comtau.ac.il The phosphorus content in the final alloy, typically ranging from 2% to over 12%, can be controlled by adjusting the bath formulation and operating pH. advancedplatingtech.com

Sodium hypophosphite's strong reducing properties extend to a variety of other substrates beyond nickel ions. sdlookchem.com It can reduce salts of noble metals such as gold, silver, and palladium back to their metallic state. sdlookchem.comnih.gov This capability is harnessed in applications like the preparation of metallic nanoparticles. guidechem.com

In organic chemistry, sodium hypophosphite is used for the reduction of various functional groups. For instance, it can be used in the palladium-catalyzed transfer hydrogenation of alkenes, alkynes, nitro compounds, and aromatic aldehydes. researchgate.net It has also been employed in the reduction of exfoliated graphite (B72142) oxide to produce graphene, where it acts as a powerful oxygen-reducing agent under acidic conditions. rsc.org Recent studies have also explored its role as a halogen atom transfer (XAT) agent under photocatalytic conditions, enabling the activation of carbon-halogen bonds. nih.gov Furthermore, it can participate in radical reactions with terminal alkynes to synthesize 1,1-bis-H-phosphinates. nih.gov

Participation in Complex Organic Transformations

Beyond its direct reductive applications, sodium hypophosphite is a key reagent in more intricate multi-component organic reactions, enabling the synthesis of complex molecules.

Reductive amination is a cornerstone of synthetic organic chemistry for forming C-N bonds. semanticscholar.org Sodium hypophosphite has emerged as a highly effective and environmentally friendly reductant for this transformation, often proceeding without the need for a metal catalyst. nih.govacs.org The process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced by the hypophosphite to the final amine product. researchgate.net

The mechanism begins with the condensation of the carbonyl compound and the amine to form an imine. researchgate.net This imine is then selectively reduced by sodium hypophosphite. nih.gov A significant advantage of this method is its excellent chemoselectivity; it can reduce the C=N bond of the imine while leaving other reducible functional groups, such as nitro (NO₂), cyano (CN), and alkene (C=C) groups, intact. researchgate.netnih.gov DFT (Density Functional Theory) studies suggest an "outer-sphere" hydrogen addition pathway where π-π interactions and hydrogen bonding play crucial roles. researchgate.net

Table 2: Examples of Catalyst-Free Reductive Amination Using Sodium Hypophosphite

| Carbonyl Compound | Amine | Product Type | Reference |

|---|---|---|---|

| Various Aldehydes | Various Amines | Secondary & Tertiary Amines | acs.org |

| Various Ketones | Various Amines | Secondary & Tertiary Amines | acs.org |

The efficiency of the reaction can be influenced by the cation of the hypophosphite salt and the acidity of the reaction medium, which affects the equilibrium of imine formation. nih.gov

The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a three-component condensation involving an amine, a carbonyl compound, and a P-H containing species to form α-aminoalkylphosphorus compounds. tandfonline.comnih.gov Hypophosphorous acid (H₃PO₂), the parent acid of sodium hypophosphite, and its salts are key reagents in this transformation. tandfonline.com

In these reactions, hypophosphorous acid exists in equilibrium with its trivalent tautomer, phosphonous acid (HP(OH)₂), which acts as the P-nucleophile. tandfonline.com This species reacts with an imine or iminium ion (formed in situ from the aldehyde/ketone and amine) to yield α-aminoalkylphosphinic acid derivatives. tandfonline.com These reactions can be complex and are often accompanied by side reactions due to the instability of hypophosphorous acid and the reducing nature of the hypophosphite anion. tandfonline.com The resulting (α-aminoalkyl)phosphinic compounds are valuable as analogs of natural α-amino acids, chelating agents for metal ions, and flame retardants. tandfonline.comresearchgate.net

Cycloaddition Reactions and P-incorporation

While sodium hypophosphite does not typically participate in classical concerted cycloaddition reactions, its ability to generate phosphorus-centered radicals facilitates radical-mediated cyclization processes that effectively incorporate phosphorus into cyclic structures. These reactions often proceed via an initial radical addition to an unsaturated system, followed by an intramolecular cyclization event.

A notable example involves the reaction of sodium hypophosphite with dienes or enynes. Under radical initiation conditions, the hypophosphite anion can add to one of the unsaturated bonds, generating a carbon-centered radical intermediate. This intermediate can then undergo an intramolecular cyclization onto the remaining unsaturated moiety, forming a phosphorus-containing ring. The reaction mechanism typically involves the following steps:

Initiation: A radical initiator abstracts a hydrogen atom from sodium hypophosphite, generating a phosphorus-centered radical (•H₂PO₂⁻).

Addition: The phosphorus-centered radical adds to a carbon-carbon double or triple bond of the substrate.

Cyclization: The resulting radical intermediate undergoes an intramolecular addition to another unsaturated bond within the molecule, forming a cyclic radical.

Termination: The cyclic radical is quenched, often by abstracting a hydrogen atom from another molecule of sodium hypophosphite, to yield the final product and propagate the radical chain.

These radical cascade reactions provide an effective pathway for the synthesis of various phosphorus-containing heterocycles, which are valuable scaffolds in medicinal chemistry and materials science.

Role as a Phosphorus Transfer Reagent

Sodium hypophosphite serves as an important and safer alternative to traditional phosphorus reagents like phosphorus trichloride (B1173362) for the introduction of phosphorus atoms into organic molecules. Its role as a phosphorus transfer reagent is particularly evident in the synthesis of novel organophosphorus compounds through both radical and transition-metal-catalyzed pathways.

Synthesis of Novel Organophosphorus Species

The application of sodium hypophosphite as a phosphorus source has enabled the synthesis of a diverse array of organophosphorus compounds. A prominent example is the synthesis of 1,1-bis-H-phosphinates through the radical addition to terminal alkynes. This reaction, typically initiated by a trialkylborane and air, proceeds under mild conditions and allows for the formation of two P-C bonds at a single carbon atom. umsl.edu The resulting 1,1-bis-H-phosphinates are valuable precursors to biologically important 1,1-bisphosphonates. umsl.edu

Furthermore, sodium hypophosphite is utilized in transition-metal-catalyzed cross-coupling reactions to form P-C and P-O bonds. For instance, palladium-catalyzed reactions have been developed for the direct diarylation of sodium hypophosphite to produce diarylphosphinates, which have significant applications in pharmaceuticals and as flame retardants. researchgate.net Nickel-catalyzed hydrophosphonylation of alkynes with sodium hypophosphite also provides a direct route to H-phosphinates. researchgate.net

Table 1: Synthesis of Organophosphorus Compounds using Sodium Hypophosphite

| Product Class | Substrate | Catalyst/Initiator | Key Features |

|---|---|---|---|

| 1,1-bis-H-phosphinates | Terminal Alkynes | R₃B/air | Mild, room temperature reaction. umsl.edu |

| Diarylphosphinates | Aryl Halides, Alcohols | Palladium | "One-pot" synthesis forming two C-P and one O-P bond. researchgate.net |

| H-phosphinates | Alkynes | Nickel | Selective hydrophosphonylation. researchgate.net |

| Alkylphosphonous acids | Alkenes | Radical Initiators | Solvent-free or aqueous conditions. |

Radical Pathways in P-Transfer Reactions

The generation of a phosphorus-centered radical from sodium hypophosphite is a key mechanistic feature in many of its phosphorus transfer reactions. nih.gov This radical can be formed through hydrogen atom abstraction by a suitable initiator. nih.gov Once formed, this electrophilic radical can engage in a variety of transformations.

In the context of phosphorus transfer, this radical can add to unsaturated carbon-carbon bonds, as seen in the reactions with alkenes and alkynes. umsl.edu Another important radical pathway is Halogen Atom Transfer (XAT). Under photocatalytic conditions, the phosphorus-centered radical derived from sodium hypophosphite can activate carbon-halogen bonds, enabling the hydroalkylation of unactivated alkenes. nih.govnih.gov This reactivity underscores the versatility of sodium hypophosphite in initiating radical cascades for the formation of new P-C bonds.

Catalytic Functions and Associated Mechanisms

Beyond its role as a stoichiometric reagent, sodium hypophosphite also exhibits important catalytic functions, either as a primary catalyst or as a co-catalyst, often acting as a reducing agent within the catalytic cycle.

Role as a Catalyst or Co-catalyst in Chemical Synthesis

Sodium hypophosphite is widely employed as a reducing agent in the preparation of various metallic nanoparticle catalysts. For example, it is used to reduce metal salts to their corresponding metallic nanoparticles, which are then supported on materials like graphitic carbon nitride. researchgate.net These supported catalysts are effective in various reactions, including transfer hydrogenation.

In organic synthesis, sodium hypophosphite has proven to be an efficient reductant in catalyst-free reductive amination reactions. rsc.org It demonstrates good chemoselectivity, reducing imines while leaving other functional groups such as nitro and cyano groups intact. rsc.org It also serves as a hydrogen donor in transition-metal-catalyzed transfer hydrogenation of aldehydes and ketones. researchgate.net For instance, nickel supported on graphitic carbon nitride can catalyze the selective reduction of carbonyl compounds using sodium hypophosphite as the hydrogen source. researchgate.net

Mechanistic Elucidation of Catalytic Activity

The catalytic activity of sodium hypophosphite is often linked to its ability to act as a source of hydrogen or as a reducing agent for a primary catalyst. In the catalytic generation of hydrogen, the hypophosphite ion adsorbs onto the surface of a metal catalyst. nih.gov This interaction weakens a P-H bond, leading to its cleavage and the formation of a surface-bound hydrogen atom. nih.gov Subsequent reaction with water can then release molecular hydrogen. The proposed mechanism for hydrogen generation on a Ru/GCN catalyst involves an electrochemical process with electron transfer at the catalyst surface. nih.gov

In the context of metal phosphide (B1233454) catalyst synthesis, sodium hypophosphite acts as a phosphorus source. The mechanism involves the thermal decomposition of sodium hypophosphite, which can lead to the formation of phosphine (B1218219) (PH₃) and other phosphorus-containing species. rsc.org These reactive species then react with a metal oxide precursor in a gas-solid phosphorization reaction to form the corresponding metal phosphide. researchgate.net

In reductive amination, the mechanism is believed to involve the reduction of an imine or iminium ion intermediate by the hypophosphite. While the reaction is catalyst-free, the hypophosphite acts as the stoichiometric reductant.

Interactions with Other Chemical Systems and Interfacial Phenomena

Coordination Chemistry and Complex Formation in Solution and Solid State

Sodium metaphosphate, particularly in its polymeric forms like sodium hexametaphosphate (SHMP), is a potent chelating agent. This capability stems from the polyphosphate chain's ability to form stable, soluble complexes with a variety of metal ions, especially multivalent cations.

In aqueous solutions, SHMP effectively sequesters divalent and trivalent metal ions. This is a key principle behind its use as a water softener, where it forms soluble complexes with calcium (Ca²⁺) and magnesium (Mg²⁺) ions, preventing them from forming insoluble precipitates. The complexation of divalent metal ions is generally more stable than that of monovalent ions. cnzlnm.comgoogle.com The interaction is not limited to alkaline earth metals; SHMP can also form complexes with lead (Pb²⁺) and silver (Ag⁺) ions. Initially, precipitates may form, but these can redissolve in an excess of the sodium metaphosphate solution, indicating the formation of a stable complex salt. cnzlnm.com

The coordination behavior is not restricted to simple cations. In the presence of certain metal ions, polyelectrolytes with a net positive charge can be formed, which readily adsorb onto metal surfaces. epa.gov This interaction is crucial for its application as a corrosion inhibitor, where it forms a protective film. epa.gov

In the solid state, the interaction of sodium metaphosphate with other compounds is critical during its synthesis. For instance, the production of SHMP involves the high-temperature melt polymerization of monosodium orthophosphate. google.com This process leads to the formation of a glassy, amorphous solid which is a mixture of various polyphosphate chains. google.comgoogle.com These glassy materials, known as Graham's salts, represent a solid-state solution of various chain lengths. google.com

The complexing ability of sodium metaphosphate is summarized in the table below, highlighting its versatility in coordinating with different metal ions in solution.

| Metal Ion | Type of Interaction | Resulting Complex/Effect |

| Calcium (Ca²⁺) | Chelation | Formation of soluble [Ca₂(PO₃)₆]²⁻ complexes, water softening. jinhetec.com |

| Magnesium (Mg²⁺) | Chelation | Formation of soluble [Mg₂(PO₃)₆]²⁻ complexes, water softening. jinhetec.com |

| Lead (Pb²⁺) | Precipitation followed by complexation | Initial precipitate redissolves in excess SHMP to form a complex salt. mdpi.com |

| Silver (Ag⁺) | Precipitation followed by complexation | Initial precipitate redissolves in excess SHMP to form a complex salt. mdpi.com |

| Iron (Fe²⁺/Fe³⁺) | Chelation | Forms soluble complexes, preventing precipitation and staining. google.com |

Solid-State Reactivity and Phase Transformations

The solid-state chemistry of sodium metaphosphate is largely characterized by its behavior at elevated temperatures, involving a series of phase transformations and polymerization reactions. The synthesis of various forms of sodium metaphosphate is a prime example of its solid-state reactivity.

The production of sodium hexametaphosphate (SHMP) typically begins with the heating of monosodium orthophosphate (NaH₂PO₄). This initial heating step results in the formation of sodium acid pyrophosphate (Na₂H₂P₂O₇) through dehydration. nih.gov Further heating of the pyrophosphate to temperatures above 620°C leads to melting and polymerization, forming a melt of sodium metaphosphate. google.com Rapid cooling or quenching of this melt from approximately 650°C to between 60-80°C yields a glassy, amorphous product, which is commercially known as SHMP. google.com

The thermal decomposition of sodium phosphates involves several distinct stages and the formation of different species. For example, during the thermal dehydration of a mixture of sodium phosphates to produce sodium tripolyphosphate (STPP), various intermediates are formed at specific temperatures. google.comgoogle.com

Key thermal transformations are outlined in the table below:

| Temperature Range | Transformation/Reaction | Product(s) |

| ~463 K (~190°C) | Dehydration of NaH₂PO₄ | Sodium dihydrogen pyrophosphate (Na₂H₂P₂O₇). google.comgoogle.com |

| ~488 K (~215°C) | Further condensation | Tetrasodium pyrophosphate (Na₄P₂O₇). google.comgoogle.com |

| >513 K (>240°C) | Cyclization | Sodium trimetaphosphate (Na₃P₃O₉). google.comgoogle.com |

| ~593 K (~320°C) | Decomposition of trimetaphosphate | Low molecular weight sodium metaphosphates (NaPO₃)ₓ. google.comgoogle.com |

| >616 K (>343°C) | Melting | Liquid phase of (NaPO₃)ₓ in equilibrium with solid. google.comgoogle.com |

| 628°C - 650°C | Melting and Polymerization | Molten sodium hexametaphosphate. google.comnih.gov |

These transformations highlight the dynamic nature of the sodium phosphate (B84403) system in the solid state, where temperature dictates the degree of condensation and the structure of the resulting polyphosphate. The reactivity is not limited to self-condensation. Studies have also shown the depolymerization of sodium polyphosphates when adsorbed on an iron oxide surface at high temperatures, indicating solid-state reactions with other materials. hhaichem.com

Interfacial Phenomena in Materials Science Applications (e.g., surface activation in deposition processes)

Sodium metaphosphate, primarily as SHMP, is widely utilized in materials science for its ability to modify and control interfacial properties. Its function as a dispersant, deflocculant, and surface activator is critical in various deposition and formulation processes. epa.govresearchgate.net

The primary mechanism behind these interfacial activities is the adsorption of the polyphosphate anions onto the surface of particles suspended in a liquid medium. hhaichem.com This adsorption imparts a negative charge to the particles, leading to electrostatic repulsion between them. hhaichem.com This repulsion prevents the particles from agglomerating or flocculating, resulting in a stable, well-dispersed suspension. hhaichem.commdpi.com

In Ceramic Processing: In the ceramics industry, SHMP is a crucial additive for preparing slurries. It breaks down particle agglomerates, leading to lower viscosity and improved flowability. hhaichem.com This allows for higher solids loading in the slurries, which in turn leads to more efficient processing and reduced drying times. hhaichem.com The uniform particle dispersion facilitated by SHMP is essential for producing high-quality ceramics with consistent properties and fewer defects. hhaichem.com

In Mineral Processing: In flotation, SHMP acts as a dispersant and a depressant. For instance, in the processing of nickel ore, SHMP can adsorb onto the surface of undesirable minerals like lizardite (B79139). researchgate.net This changes the surface charge from positive to negative, creating a repulsive force between the lizardite and the desired pentlandite, which aids in their separation. researchgate.net This selective adsorption and surface charge modification is a clear example of its role in controlling interfacial phenomena.

The table below summarizes the role of sodium hexametaphosphate at various interfaces.

| Application Area | Interfacial Role | Mechanism |

| Ceramics | Dispersant/Deflocculant | Adsorption on ceramic particles, creating electrostatic repulsion to prevent agglomeration. hhaichem.com |

| Coatings & Paints | Pigment Dispersant | Adsorption on pigment particles, reducing surface energy and providing steric/electrostatic stabilization. cnzlnm.comjinhetec.com |

| Mineral Processing | Dispersant/Depressant | Selective adsorption on mineral surfaces, altering surface charge and preventing slime coating. researchgate.net |

| Metal Surface Treatment | Corrosion Inhibitor | Formation of a protective polyelectrolyte film on metal surfaces through chelation and adsorption. epa.gov |

By modifying the surfaces of particles and substrates, sodium;oxido(oxo)phosphanium plays a vital role in controlling the behavior of complex multiphase systems, which is essential for the deposition of uniform and stable layers in numerous material science applications.

Advanced Topics in Sodium;oxido Oxo Phosphanium Research

Environmental Chemical Fate and Transformation Pathways (Non-Toxicological Aspects)

Once introduced into the environment, sodium;oxido(oxo)phosphanium, a simple inorganic phosphate (B84403), dissociates into sodium ions (Na⁺) and orthophosphate ions (PO₄³⁻). The environmental fate of the compound is therefore dictated by the behavior of the orthophosphate ion, which is the most readily bioavailable form of phosphorus. bartovation.com Its journey through various environmental compartments is not one of simple degradation in the traditional sense, but rather a complex series of transformations and cycling processes.

The term "degradation" for a simple inorganic molecule like orthophosphate is nuanced. It does not break down into simpler constituents but is instead transformed and incorporated into different chemical and biological pools. These transformations are driven by a combination of abiotic and biotic mechanisms. gatech.eduencyclopedia.pub

Aquatic Systems (Rivers, Lakes, Oceans): In water, orthophosphate is highly soluble and can be taken up directly by phytoplankton, algae, and bacteria. libretexts.org This process, known as assimilation, incorporates the phosphorus into organic molecules like ATP, DNA, and phospholipids. nih.gov When these organisms die, decomposition by microbes releases the phosphorus back into the water, a process called mineralization. ndsu.edu The residence time of a phosphate ion in the ocean can be extremely long, ranging from 20,000 to 100,000 years. libretexts.org Excess phosphate in aquatic systems can lead to eutrophication, an overgrowth of algae that depletes oxygen and harms aquatic life. bartovation.comepa.gov

Terrestrial Systems (Soils): In soil, the fate of orthophosphate is largely governed by soil chemistry and microbial activity. Plants can only absorb dissolved inorganic phosphate from the soil solution. researchgate.netaces.edu However, the concentration of soluble phosphate is often low. researchgate.net Much of the phosphate is involved in:

Adsorption/Desorption: Phosphate ions can attach to the surfaces of soil particles, particularly clay minerals and iron and aluminum oxides. This process is reversible, and the adsorbed phosphate can be released back into the soil solution. youtube.com

Precipitation/Dissolution: In alkaline or calcareous soils, phosphate can react with calcium to form insoluble calcium phosphate minerals. In acidic soils, it precipitates with iron and aluminum. aces.edu

Mineralization/Immobilization: Soil microorganisms can convert organic phosphorus from decaying matter back into inorganic phosphate (mineralization) or incorporate inorganic phosphate into their own biomass (immobilization). ndsu.eduaces.edu

Sediments: Phosphates in the water column can eventually settle and become incorporated into sediments at the bottom of lakes and oceans. sciencelearn.org.nz These sediments can act as a long-term sink for phosphorus. However, under certain conditions, such as low oxygen (anoxia), chemical changes can cause the release of this stored phosphorus back into the water, creating an internal source of nutrient loading. wikipedia.org

| Environmental Compartment | Primary Abiotic Processes | Primary Biotic Processes | Net Result |

| Aquatic Systems | Dissolution, Sedimentation | Assimilation by algae/bacteria, Mineralization | Rapid cycling, potential for eutrophication |

| Terrestrial Systems | Adsorption/Desorption, Precipitation | Plant uptake, Mineralization, Immobilization | Transformation between soluble, bound, and organic forms |

| Sediments | Burial, Chemical transformation | Microbial activity | Long-term storage (sink) or release (source) |

The orthophosphate ion from sodium;oxido(oxo)phosphanium is highly reactive and readily interacts with various geochemical species, integrating it into the global phosphorus cycle. wikipedia.org The phosphorus cycle is a biogeochemical cycle that describes the movement of phosphorus through the lithosphere, hydrosphere, and biosphere. wikipedia.org Unlike carbon or nitrogen, phosphorus has no significant gaseous phase, meaning its cycle is primarily terrestrial and aquatic. wikipedia.org

The key interactions include:

Interaction with Metal Ions: As mentioned, phosphate precipitates with common metal cations found in soil and water. The availability of phosphate to plants is highly dependent on pH, which influences these precipitation reactions.

In acidic environments (low pH), it forms insoluble compounds with iron (Fe³⁺) and aluminum (Al³⁺).

In alkaline environments (high pH), it forms insoluble calcium phosphates, such as apatite. wikipedia.org

Role in the Phosphorus Cycle: The journey of a phosphorus atom is a slow one. It begins with the weathering of phosphate-containing rocks, which releases phosphate ions into soils and water. sciencelearn.org.nz Plants and microorganisms absorb this inorganic phosphate, converting it into organic forms. sciencelearn.org.nz Animals obtain phosphorus by consuming plants or other animals. When organisms die and decompose, the organic phosphorus is returned to the soil or water through mineralization. sciencelearn.org.nz Some phosphorus is carried by rivers to the oceans, where it can be incorporated into marine life or settle into deep ocean sediments. libretexts.orgbritannica.com Over geological timescales, tectonic uplift can return these sediments to land, completing the cycle. wikipedia.org

| Geochemical Interaction | Controlling Factors | Environmental Significance |

| Precipitation with Ca²⁺ | High pH (alkaline/calcareous soils) | Reduces phosphorus bioavailability to plants. |

| Precipitation with Fe³⁺/Al³⁺ | Low pH (acidic soils) | Reduces phosphorus bioavailability to plants. |